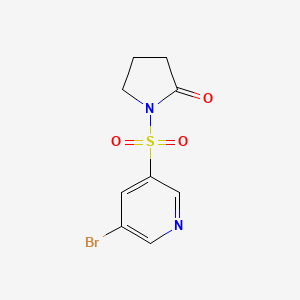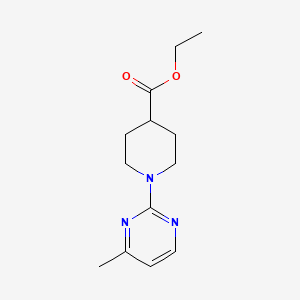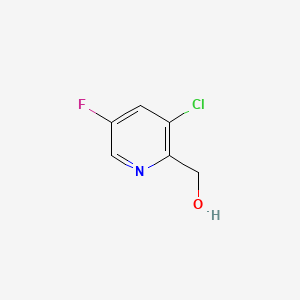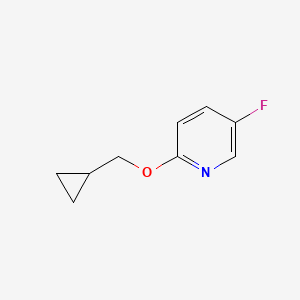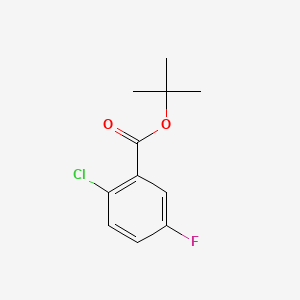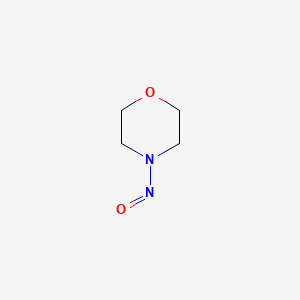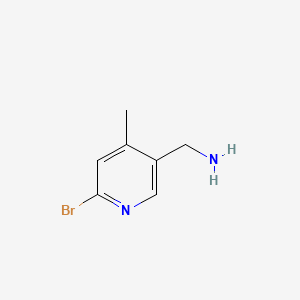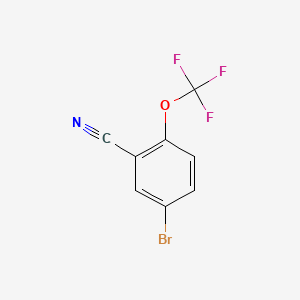
5-Bromo-2-(trifluoromethoxy)benzonitrile
Übersicht
Beschreibung
5-Bromo-2-(trifluoromethoxy)benzonitrile is a benzonitrile derivative . It has a molecular weight of 266.02 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(trifluoromethoxy)benzonitrile is C8H3BrF3NO . The InChI code is 1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethoxy)benzonitrile has a density of 1.8±0.1 g/cm3 . Its boiling point is 243.9±35.0 °C at 760 mmHg . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Practical Synthesis of Brominated Compounds
Research into the synthesis of brominated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, showcases the importance of brominated intermediates in drug synthesis and development. The developed practical method for the preparation of such compounds highlights the role of brominated substances in synthesizing more complex molecules, potentially including 5-Bromo-2-(trifluoromethoxy)benzonitrile for specific applications in material science or pharmaceuticals (Qiu et al., 2009).
Environmental and Toxicological Studies
The study of 2,4,6-Tribromophenol, a widely produced brominated compound, in environmental and toxicological contexts underscores the significance of understanding the impact of brominated substances on ecosystems and human health. This could suggest an interest in investigating the environmental fate and potential toxicological effects of 5-Bromo-2-(trifluoromethoxy)benzonitrile as part of assessing its safety profile for various applications (Koch & Sures, 2018).
Organometallic and Coordination Chemistry
Investigations into the organometallic and coordination chemistry of complexes involving bromine and other halogens reveal the utility of such compounds in designing new materials with specific electronic or catalytic properties. This area of research may offer pathways to utilizing 5-Bromo-2-(trifluoromethoxy)benzonitrile in creating novel catalysts or materials for electronic applications (Etienne, 1996).
Supramolecular Chemistry
The development and application of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry indicate the potential of brominated aromatic compounds in forming structured materials with unique physical properties. This suggests possible research directions for 5-Bromo-2-(trifluoromethoxy)benzonitrile in supramolecular assemblies or nanotechnology (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
The compound is classified as having acute toxicity (dermal, inhalation, oral) category 4 . It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only in a well-ventilated area . If swallowed, do not induce vomiting .
Eigenschaften
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVAUHKIIHYPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668223 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethoxy)benzonitrile | |
CAS RN |
1210906-15-2 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

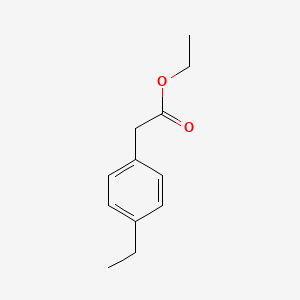
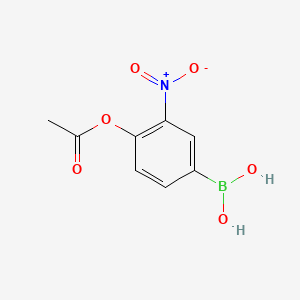
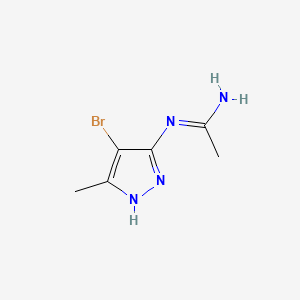

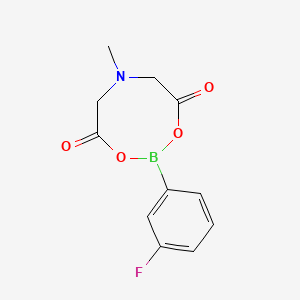
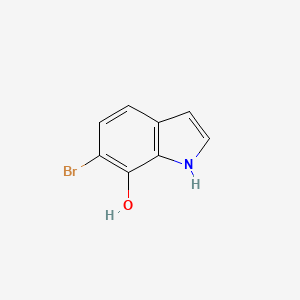
![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
